molecular formula C16H14N2OS B10813087 (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl- CAS No. 19819-18-2

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl-

Cat. No.: B10813087
CAS No.: 19819-18-2
M. Wt: 282.4 g/mol
InChI Key: CDFWRIZOSNAGCV-UHFFFAOYSA-N
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Description

CL-300619: is a chemical compound with the molecular formula C16H14N2OS . Its IUPAC name is 2-phenyl-5,6,7,8-tetrahydro-3H-benzothiopheno[2,3-d]pyrimidin-4-one . This compound is known for its unique structure, which includes a benzothiophene ring fused with a pyrimidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-300619 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiophene with phenyl isocyanate in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of CL-300619 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: CL-300619 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed:

Scientific Research Applications

CL-300619 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CL-300619 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Comparison with Similar Compounds

CL-300619 can be compared with other benzothiophene derivatives, such as:

  • 2-phenylbenzothiophene
  • 5,6,7,8-tetrahydrobenzothiophene
  • Benzothiophene-2-carboxylic acid

Uniqueness: What sets CL-300619 apart is its fused pyrimidine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-15-13-11-8-4-5-9-12(11)20-16(13)18-14(17-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFWRIZOSNAGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173538
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19819-18-2
Record name 5,6,7,8-Tetrahydro-2-phenyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19819-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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